molecular formula C21H30N2O5 B14408095 1-{[2-(Ethoxycarbonyl)-4-phenylbutyl](ethyl)carbamoyl}-L-proline CAS No. 84793-58-8

1-{[2-(Ethoxycarbonyl)-4-phenylbutyl](ethyl)carbamoyl}-L-proline

Cat. No.: B14408095
CAS No.: 84793-58-8
M. Wt: 390.5 g/mol
InChI Key: MTRGZEPBSPRGFI-ZVAWYAOSSA-N
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Description

1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline is a chemical compound with the molecular formula C₂₁H₃₀N₂O₅ It is a group of stereoisomers and is known for its complex structure, which includes an ethoxycarbonyl group, a phenylbutyl group, and an L-proline moiety

Preparation Methods

The synthesis of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline involves several steps, typically starting with the preparation of the ethoxycarbonyl and phenylbutyl intermediates. These intermediates are then coupled with L-proline under specific reaction conditions. The process often requires the use of catalysts and protective groups to ensure the desired stereochemistry and yield .

Industrial production methods may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Advanced techniques like continuous flow synthesis and automated reactors can also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the reaction type and conditions, but they often include modified versions of the original compound with different functional groups .

Scientific Research Applications

1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline can be compared with other similar compounds, such as:

The uniqueness of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline lies in its specific combination of functional groups and stereochemistry, which can be tailored for various applications in research and industry .

Properties

CAS No.

84793-58-8

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

(2S)-1-[(2-ethoxycarbonyl-4-phenylbutyl)-ethylcarbamoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H30N2O5/c1-3-22(21(27)23-14-8-11-18(23)19(24)25)15-17(20(26)28-4-2)13-12-16-9-6-5-7-10-16/h5-7,9-10,17-18H,3-4,8,11-15H2,1-2H3,(H,24,25)/t17?,18-/m0/s1

InChI Key

MTRGZEPBSPRGFI-ZVAWYAOSSA-N

Isomeric SMILES

CCN(CC(CCC1=CC=CC=C1)C(=O)OCC)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CCN(CC(CCC1=CC=CC=C1)C(=O)OCC)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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